molecular formula C8F17I B136025 Perfluorooctyl iodide CAS No. 507-63-1

Perfluorooctyl iodide

Cat. No. B136025
CAS RN: 507-63-1
M. Wt: 545.96 g/mol
InChI Key: KWXGJTSJUKTDQU-UHFFFAOYSA-N
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Patent
US05618986

Procedure details

Into a 1 l four-necked flask equipped with a stirrer, a reflux condenser, a dropping funnel and a thermometer, 250 cc of methanol and 3 g of tetrabutylphosphonium bromide and 74.3 g (1.1 mols) of 85% potassium hydroxide were charged. The reactor was heated to bring the internal temperature to 60° C. Then, 273 g (0.5 mol) of C8F17I was dropwise added thereto over a period of one hour. After completion of the dropwise addition, heating and refluxing were continued for 8 hours. The conversion at that time was 99.6%. The reactor was cooled to room temperature. Then, 300 g of water was added to dissolve precipitated potassium iodide. The crude reaction solution was separated into two layers, and the fluorocarbon layer (lower layer) was further washed with 300 g of water to recover a fluorocarbon. Thus, 197 g of C8F17H having a purity of 99.0%, was obtained.
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
74.3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
273 g
Type
reactant
Reaction Step Two
Name
Quantity
300 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO.[OH-].[K+].[C:5](I)([C:8]([C:11]([C:14]([C:17]([C:20]([C:23]([C:26]([F:29])([F:28])[F:27])([F:25])[F:24])([F:22])[F:21])([F:19])[F:18])([F:16])[F:15])([F:13])[F:12])([F:10])[F:9])([F:7])[F:6]>[Br-].C([P+](CCCC)(CCCC)CCCC)CCC.O>[CH:5]([C:8]([C:11]([C:14]([C:17]([C:20]([C:23]([C:26]([F:27])([F:28])[F:29])([F:24])[F:25])([F:21])[F:22])([F:19])[F:18])([F:16])[F:15])([F:13])[F:12])([F:10])[F:9])([F:7])[F:6] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
250 mL
Type
reactant
Smiles
CO
Name
Quantity
74.3 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
3 g
Type
catalyst
Smiles
[Br-].C(CCC)[P+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
273 g
Type
reactant
Smiles
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)I
Step Three
Name
Quantity
300 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 1 l four-necked flask equipped with a stirrer, a reflux condenser, a dropping funnel
TEMPERATURE
Type
TEMPERATURE
Details
The reactor was heated
CUSTOM
Type
CUSTOM
Details
to 60° C
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
WAIT
Type
WAIT
Details
were continued for 8 hours
Duration
8 h
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
CUSTOM
Type
CUSTOM
Details
precipitated potassium iodide
CUSTOM
Type
CUSTOM
Details
The crude reaction solution
CUSTOM
Type
CUSTOM
Details
was separated into two layers
WASH
Type
WASH
Details
the fluorocarbon layer (lower layer) was further washed with 300 g of water
CUSTOM
Type
CUSTOM
Details
to recover a fluorocarbon

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 197 g
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.